molecular formula C17H16FN5S B12036131 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12036131
M. Wt: 341.4 g/mol
InChI Key: ZVQBTCCFXXBAFP-YBFXNURJSA-N
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Description

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dimethylamino group, and a fluorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable precursor is reacted with dimethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the imine linkage, resulting in the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral media.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or reduced triazole derivatives.

Scientific Research Applications

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, block receptor binding, or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
  • 5-[4-(dimethylamino)phenyl]-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

The uniqueness of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds .

Properties

Molecular Formula

C17H16FN5S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16FN5S/c1-22(2)15-9-3-12(4-10-15)11-19-23-16(20-21-17(23)24)13-5-7-14(18)8-6-13/h3-11H,1-2H3,(H,21,24)/b19-11+

InChI Key

ZVQBTCCFXXBAFP-YBFXNURJSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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